molecular formula C7H10N4 B13328338 {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine

Cat. No.: B13328338
M. Wt: 150.18 g/mol
InChI Key: VAHABDVKNBFYDP-UHFFFAOYSA-N
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Description

{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of multicomponent reactions where various starting materials react in a single step to form the desired product . Another approach involves condensation reactions where the imidazo[1,2-a]pyrimidine core is constructed through the reaction of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents like silica sulfuric acid, ammonium acetate, and zinc chloride are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical modifications makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyrimidin-5-ylmethanamine

InChI

InChI=1S/C7H10N4/c8-5-6-1-2-9-7-10-3-4-11(6)7/h1-2H,3-5,8H2

InChI Key

VAHABDVKNBFYDP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=NC2=N1)CN

Origin of Product

United States

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